GNTI
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Overview
Description
6’-Guanidinonaltrindole (GNTI) is a selective ligand for the kappa and delta opioid receptors. It is primarily used in scientific research to study the functional roles of these receptors. This compound is known for its high selectivity and potency, making it a valuable tool in pharmacological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Guanidinonaltrindole involves multiple steps, starting from commercially available precursorsThe reaction conditions typically involve the use of strong bases and high temperatures to facilitate the formation of the desired product .
Industrial Production Methods
the synthesis can be scaled up using standard organic synthesis techniques, ensuring the availability of the compound for scientific studies .
Chemical Reactions Analysis
Types of Reactions
GNTI undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Substitution: Substitution reactions are common, where different substituents can be introduced to the indole ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various electrophiles and nucleophiles can be used in substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines .
Scientific Research Applications
GNTI has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the structure-activity relationships of opioid receptors.
Biology: Helps in understanding the physiological roles of kappa and delta opioid receptors.
Medicine: Investigated for its potential therapeutic effects, such as analgesia without dysphoria.
Industry: Utilized in the development of new pharmacological agents targeting opioid receptors .
Mechanism of Action
GNTI exerts its effects by selectively binding to kappa and delta opioid receptors. It acts as a biased agonist for the kappa opioid receptor, preferentially activating the G protein pathway while inhibiting the beta-arrestin pathway. This selective activation leads to analgesic effects without the typical side effects associated with non-biased kappa opioid receptor agonists .
Comparison with Similar Compounds
Similar Compounds
5’-Guanidinonaltrindole (5’-GNTI): An antagonist of the kappa opioid receptor.
Noribogaine: Another kappa opioid receptor ligand with different pharmacological properties.
ICI-199,441: A selective kappa opioid receptor agonist
Uniqueness of GNTI
This compound is unique due to its high selectivity and biased agonism towards the kappa opioid receptor. This property allows it to produce analgesic effects without the dysphoria and tolerance typically associated with kappa opioid receptor agonists. Its ability to selectively activate the G protein pathway while inhibiting the beta-arrestin pathway makes it a valuable tool in opioid receptor research .
Properties
Molecular Formula |
C27H29N5O3 |
---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
2-[(1S,2S,13R,21R)-22-(cyclopropylmethyl)-2,16-dihydroxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaen-7-yl]guanidine |
InChI |
InChI=1S/C27H29N5O3/c28-25(29)30-15-4-5-18-16(10-15)17-11-27(34)20-9-14-3-6-19(33)23-21(14)26(27,24(35-23)22(17)31-18)7-8-32(20)12-13-1-2-13/h3-6,10,13,20,24,31,33-34H,1-2,7-9,11-12H2,(H4,28,29,30)/t20-,24+,26+,27-/m1/s1 |
InChI Key |
VLNHDKDBGWXJEE-GYHUNEDQSA-N |
Isomeric SMILES |
C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=CC(=C8)N=C(N)N |
Canonical SMILES |
C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=CC(=C8)N=C(N)N |
Synonyms |
17-cyclopropylmethyl-6,7-didehydro-4,5-epoxy-5'-guanidinyl-3,14-dihydroxyindolo(2',3'-6,7)morphinan 17-cyclopropylmethyl-DEGDM 5'-GNTI compound 5'-guanidinonaltrindole GNTI compound |
Origin of Product |
United States |
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